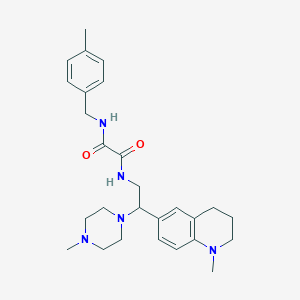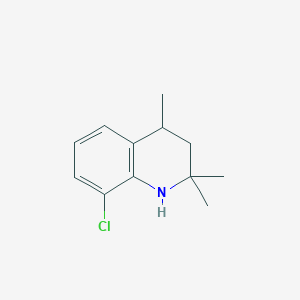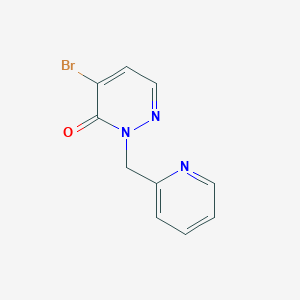![molecular formula C20H23ClFN3O3S2 B2815131 N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216975-68-6](/img/structure/B2815131.png)
N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O3S2 and its molecular weight is 471.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity of Benzamide Derivatives
- Anti-inflammatory Activity: Derivatives of benzamide with modifications on the thiazole ring have been synthesized and evaluated for their anti-inflammatory activity. Some compounds demonstrated significant anti-inflammatory properties across various concentrations, indicating the potential therapeutic application of benzamide derivatives in treating inflammation-related conditions (Lynch et al., 2006).
Antimicrobial and Antifungal Action
- Antimicrobial and Antifungal Activity: Benzamide derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This suggests the potential for developing new antimicrobial and antifungal agents based on benzamide derivatives with specific modifications (Sych et al., 2019).
Anticancer Evaluation
- Anticancer Activity: Research has explored benzamide derivatives for their anticancer properties. Some compounds have shown potent cytotoxicity against various cancer cell lines, suggesting the promise of benzamide derivatives as anticancer agents (Deady et al., 2005). Another study synthesized N-substituted benzamides and evaluated their anticancer activity, finding some derivatives exhibited higher activity than the reference drug (Ravinaik et al., 2021).
Synthesis of Heterocyclic Compounds
- Heterocyclic Synthesis: Benzamide derivatives have been utilized in the efficient microwave-mediated synthesis of novel heterocycles, including benzothiazole-based compounds. These compounds have potential applications in various fields of chemistry and pharmacology (Darweesh et al., 2016).
Molecular Imaging Probes
- Diagnostic Imaging: Benzamide derivatives have been developed as positron emission tomography (PET) imaging probes for the ultrasensitive detection of malignant melanoma. This highlights the potential of benzamide-based compounds in diagnostic imaging and cancer detection (Pyo et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-4-29(26,27)17-11-6-5-8-14(17)19(25)24(13-12-23(2)3)20-22-18-15(21)9-7-10-16(18)28-20;/h5-11H,4,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYQDMQFIHULKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)
![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)
![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)

![1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2815055.png)
![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)
![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)
![4-chloro-N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}benzenecarboxamide](/img/structure/B2815060.png)




